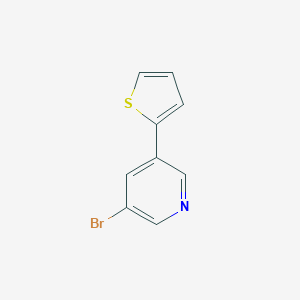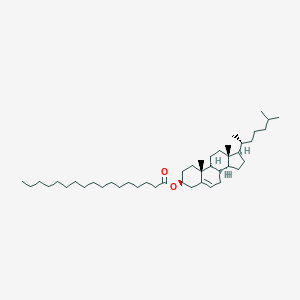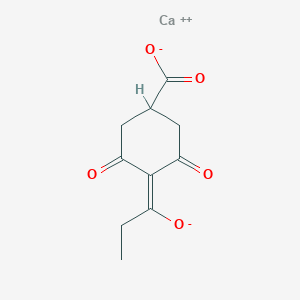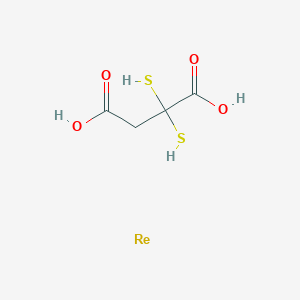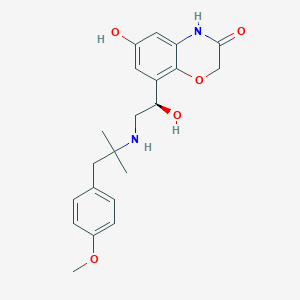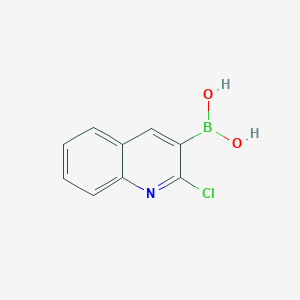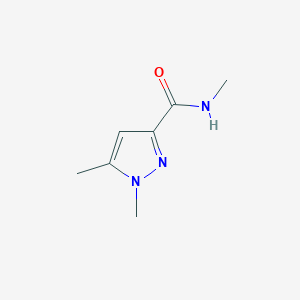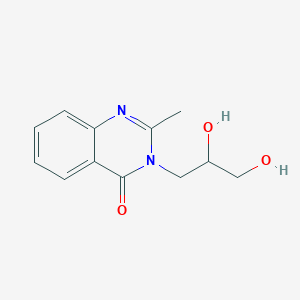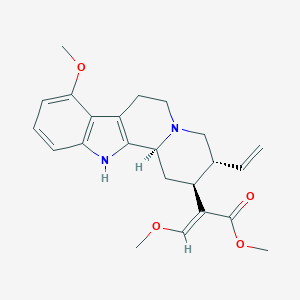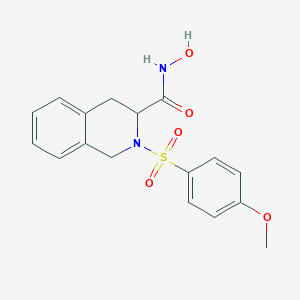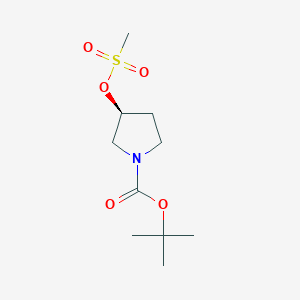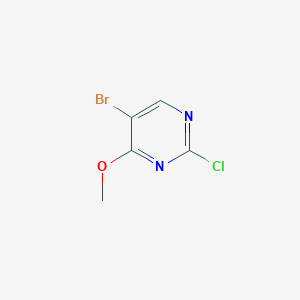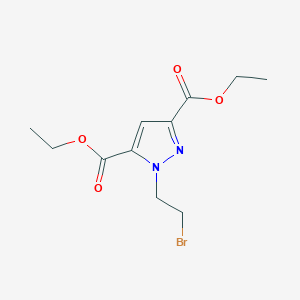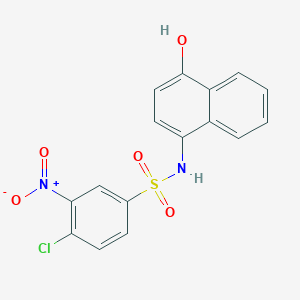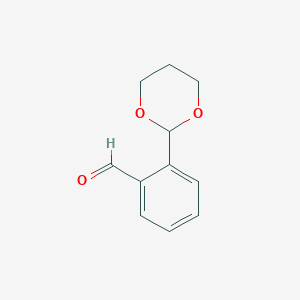
2-(1,3-Dioxan-2-YL)benzaldehyde
Vue d'ensemble
Description
2-(1,3-Dioxan-2-YL)benzaldehyde is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol . The IUPAC name for this compound is 2-(1,3-dioxan-2-yl)benzaldehyde .
Molecular Structure Analysis
The InChI code for 2-(1,3-Dioxan-2-YL)benzaldehyde is1S/C11H12O3/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5,8,11H,3,6-7H2 . The compound’s canonical SMILES is C1COC(OC1)C2=CC=CC=C2C=O . Physical And Chemical Properties Analysis
2-(1,3-Dioxan-2-YL)benzaldehyde has a molecular weight of 192.21 g/mol . It has a XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 2 rotatable bonds . The topological polar surface area is 35.5 Ų . The compound has 14 heavy atoms . The exact mass and monoisotopic mass are 192.078644241 g/mol . The compound has a complexity of 187 .Applications De Recherche Scientifique
1. Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-π-Acid Multicatalysis
- Application Summary: This research focuses on the synthesis of cyclic carbonates from homoallylic carbonic acid esters using photo-aerobic selenium-π-acid multicatalysis . Cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones are frequently used for the stereoselective synthesis of 1,2- and 1,3-diols .
- Methods of Application: The method involves the activation of the C-C double bond of homoallylic carbonic acid esters by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .
- Results: The study shows that the C-C double bond of homoallylic carbonic acid esters can be directly activated by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .
2. Glycerol Acetalization with Benzaldehyde
- Application Summary: This research involves the condensation of benzaldehyde with glycerol for the production of cyclic acetals .
- Methods of Application: The process involves the use of tungstophosphoric acid supported on silica-coated magnetite nanoparticles as a heterogeneous acid catalyst . The effect of glycerol/benzaldehyde molar ratio, temperature, and catalyst amount on glycerol conversion and the selectivity in main reaction products was studied .
- Results: The optimal parameters were determined to be 120 °C, 1:1.15 glycerol: benzaldehyde, 5% catalyst, for a glycerol conversion of 85.95% and cyclic acetals yield of 78.36% .
3. Glycerol Etherification with Benzaldehyde
- Application Summary: This research investigates the effect of temperature, glycerol etherification concentration with benzaldehyde, organic solvent and catalyst reuse effects using a cationic acidic resin as catalyst for production of green cyclic acetals of high commercial value .
- Methods of Application: The best reaction conditions show a conversion above 93% of glycerol and yield to cyclic acetals above 61% . The highest selectivity elements observed were 2-phenyl-1,3-dioxan-5-ol , in cis and trans isomer forms reaching 80% .
- Results: A high concentration of benzaldehyde reactant kept the selectivity values constant but increased glycerol conversion resulting in higher yields, mainly when organic solvents were used . Reuse of the catalyst resulted in a slight decrease in yield values, which demonstrated stability and durability of the catalyst used .
4. Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium
- Application Summary: This research focuses on the synthesis of cyclic carbonates from homoallylic carbonic acid esters using photo-aerobic selenium . Cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones are frequently used for the stereoselective synthesis of 1,2- and 1,3-diols .
- Methods of Application: The method involves the activation of the C-C double bond of homoallylic carbonic acid esters by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .
- Results: The study shows that the C-C double bond of homoallylic carbonic acid esters can be directly activated by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .
5. Glycerol Acetalization with Benzaldehyde
- Application Summary: This research involves the condensation of benzaldehyde with glycerol for the production of cyclic acetals . The effect of glycerol/benzaldehyde molar ratio (1/1 to 1/1.2), temperature (80–120 °C), and catalyst amount (1–5%) on glycerol conversion and the selectivity in main reaction products was studied .
- Methods of Application: The process involves the use of tungstophosphoric acid supported on silica-coated magnetite nanoparticles as a heterogeneous acid catalyst .
- Results: The optimal parameters were determined to be 120 °C, 1:1.15 glycerol: benzaldehyde, 5% catalyst, for a glycerol conversion of 85.95% and cyclic acetals yield of 78.36% .
6. Green Cyclic Acetals Production by Glycerol Etherification
- Application Summary: This research investigates the effect of temperature, glycerol etherification concentration with benzaldehyde, organic solvent and catalyst reuse effects using a cationic acidic resin as catalyst for production of green cyclic acetals of high commercial value .
- Methods of Application: The best reaction conditions show a conversion above 93% of glycerol and yield to cyclic acetals above 61% . The highest selectivity elements observed were 2-phenyl-1,3-dioxan-5-ol , in cis and trans isomer forms reaching 80% .
- Results: A high concentration of benzaldehyde reactant kept the selectivity values constant but increased glycerol conversion resulting in higher yields, mainly when organic solvents were used . Reuse of the catalyst resulted in a slight decrease in yield values, which demonstrated stability and durability of the catalyst used .
Propriétés
IUPAC Name |
2-(1,3-dioxan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5,8,11H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHMFPCAFAVGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577348 | |
| Record name | 2-(1,3-Dioxan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxan-2-YL)benzaldehyde | |
CAS RN |
139086-86-5 | |
| Record name | 2-(1,3-Dioxan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



